
Dibenzyl toluene-2,4-dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl toluene-2,4-dicarbamate is an organic compound that belongs to the class of carbamates It is derived from toluene and is characterized by the presence of two benzyl groups and two carbamate groups attached to the toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl toluene-2,4-dicarbamate typically involves the reaction of toluene-2,4-diamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts such as γ-Al2O3 can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl toluene-2,4-dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dibenzyl toluene-2,4-dicarbamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polyurethanes and other polymers, as well as in the formulation of coatings and adhesives
Mécanisme D'action
The mechanism of action of dibenzyl toluene-2,4-dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases or other enzymes involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl toluene-2,4-dicarbamate: Similar in structure but with butyl groups instead of benzyl groups.
Dimethyl toluene-2,4-dicarbamate: Contains methyl groups instead of benzyl groups.
Toluene-2,4-dicarbamate: Lacks the benzyl groups and has simpler carbamate groups.
Uniqueness
The benzyl groups can also influence the compound’s solubility and interaction with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
73622-78-3 |
|---|---|
Formule moléculaire |
C23H22N2O4 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
benzyl N-[2-methyl-5-(phenylmethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C23H22N2O4/c1-17-12-13-20(24-22(26)28-15-18-8-4-2-5-9-18)14-21(17)25-23(27)29-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
NDUFUIYGHTVNKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



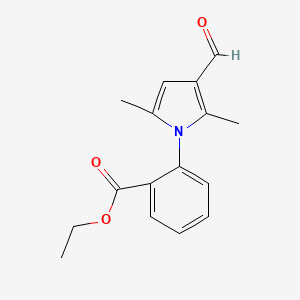
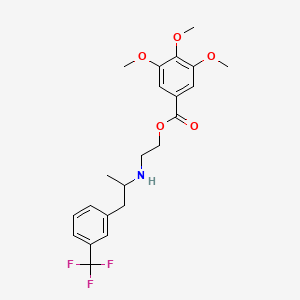


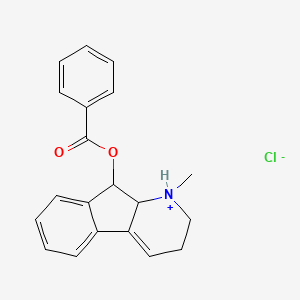
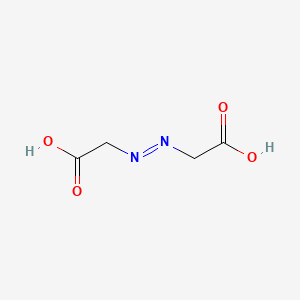

![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
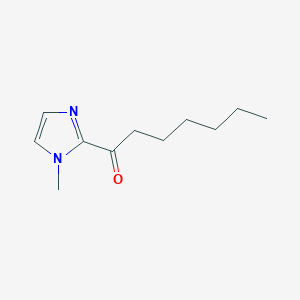
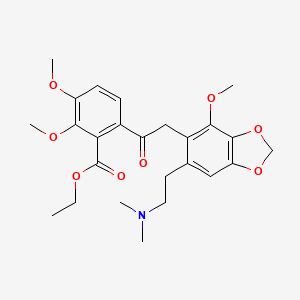
![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
